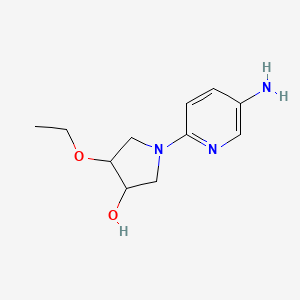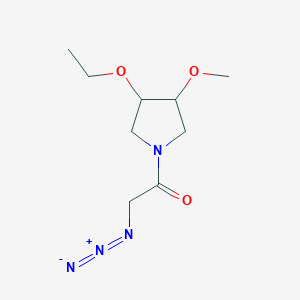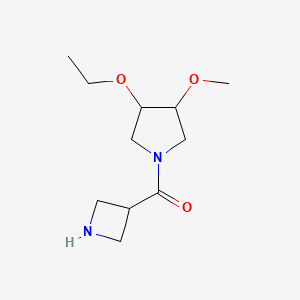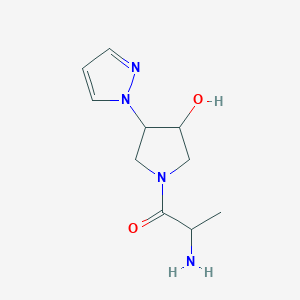
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
Overview
Description
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine is a synthetic compound featuring both a pyrazole ring and amine group, which suggests potential applications in various fields, including chemistry and medicine. Pyrazoles are noted for their significance in pharmaceutical chemistry due to their bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials such as 3-(trifluoromethyl)-1H-pyrazole and 2-fluoroethylamine.
Steps
Step 1: : React 3-(trifluoromethyl)-1H-pyrazole with a suitable halogenated intermediate to introduce the 2-fluoroethyl group.
Step 2: : Further reactions to introduce the ethan-1-amine moiety, likely involving reductive amination or nucleophilic substitution.
Conditions: : Typically involves catalysts or reagents like palladium on carbon (Pd/C) for hydrogenation or Lewis acids for electrophilic substitutions.
Industrial Production Methods
Scale-Up Considerations: : Ensure the robustness and reproducibility of reaction conditions. Employing continuous flow chemistry techniques for enhanced safety and efficiency.
Purification: : May involve crystallization, distillation, or chromatography to achieve the desired purity levels suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Reaction with oxidizing agents can modify the functional groups, forming different derivatives.
Reduction: : Reduction reactions can adjust the oxidation state of the functional groups, altering its bioactivity and properties.
Substitution: : The presence of the amine and fluoroethyl groups makes it reactive towards nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)
Reducing Agents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)
Catalysts: : Palladium on carbon (Pd/C), Copper iodide (CuI)
Major Products Formed
Oxidation: : Various pyrazole derivatives.
Reduction: : Aminated products with altered pharmacological properties.
Substitution: : New compounds with potentially different biological activities or chemical properties.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.
Ligands: : Act as ligands in coordination chemistry.
Biology
Bioactive Molecules: : Forms the backbone for designing drugs targeting specific enzymes or receptors.
Medicine
Drug Development: : Leads for new pharmaceuticals, especially in targeting central nervous system disorders.
Diagnostics: : Possibly used in imaging or diagnostics due to the fluorine atoms' properties.
Industry
Material Science: : Application in the creation of materials with specific electronic or optical properties.
Agriculture: : Development of agrochemicals, including herbicides or fungicides.
Mechanism of Action
Molecular Targets
Enzymes: : May inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: : Potential to bind to cellular receptors, affecting signal transduction pathways.
Pathways Involved
Metabolic Pathways: : Influence on pathways such as glycolysis or the citric acid cycle.
Signal Transduction: : Modulation of pathways like the G-protein coupled receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
2-(1-(2-fluoroethyl)-3-(methyl)-1H-pyrazol-5-yl)ethan-1-amine
Highlighting Its Uniqueness
Fluorine Atoms: : The presence of multiple fluorine atoms enhances its metabolic stability and bioavailability.
Trifluoromethyl Group: : Provides unique physicochemical properties, including increased lipophilicity and membrane permeability.
Amine Group: : Facilitates various chemical modifications, increasing its versatility in synthetic applications.
This compound’s blend of structural elements makes it a promising candidate for a variety of scientific and industrial applications, underscoring its potential in advancing research and development across multiple disciplines.
Properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F4N3/c9-2-4-15-6(1-3-13)5-7(14-15)8(10,11)12/h5H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLAATJSPPOLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















